N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide
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Overview
Description
“N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide” is a chemical compound with the molecular formula C15H9N3O2 . It has an average mass of 263.251 Da and a monoisotopic mass of 263.069489 Da .
Molecular Structure Analysis
The molecular structure of “N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide” is derived from its molecular formula C15H9N3O2 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Fibrotic Agents : Recent studies have explored the anti-fibrotic activity of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide derivatives. These compounds exhibit promising effects on hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis . Researchers are investigating their potential as therapeutic agents for fibrotic diseases.
Organic Synthesis and Chemical Reactions
- C–C Bond Cleavage : N-(Pyridin-2-yl)amides can be synthesized from a-bromoketones and 2-aminopyridine via C–C bond cleavage. The reaction conditions are mild, metal-free, and employ I2 and TBHP as promoters . This synthetic pathway offers a versatile approach for accessing related compounds.
Materials Science and Coordination Chemistry
- Metal-Organic Frameworks (MOFs) : N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide derivatives have been incorporated into MOFs. For instance, Fe2Ni-1,4-Benzenedicarboxylic (Fe2Ni-BDC) MOFs exhibit interesting morphologies and regularities, as observed through SEM analysis . These materials hold promise for gas storage, catalysis, and separation applications.
Safety and Hazards
The safety information for “N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-9-11-13-12(7-4-8-17-13)20-15(11)18-14(19)10-5-2-1-3-6-10/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCJCWQZGSWBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide |
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